2'-(Allylthio)-6',6'-dimethyl-4-(2-thienyl)-3,4,5',6'-tetrahydro-3'H-spiro[chromene-2,4'-pyrimidine]-7,8-diol
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Overview
Description
2’-(Allylthio)-6’,6’-dimethyl-4-(2-thienyl)-3,4,5’,6’-tetrahydro-3’H-spiro[chromene-2,4’-pyrimidine]-7,8-diol is a complex organic compound that belongs to the class of spirochromenes This compound is characterized by its unique spiro structure, which involves a chromene ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Allylthio)-6’,6’-dimethyl-4-(2-thienyl)-3,4,5’,6’-tetrahydro-3’H-spiro[chromene-2,4’-pyrimidine]-7,8-diol typically involves multi-step reactions. One common approach is the three-component reaction involving [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, aromatic aldehyde, and 1,3-cyclohexanediones in the presence of an acidic ionic liquid catalyst . This method is favored for its efficiency, green solvent media, short reaction time, and good yields.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The choice of catalysts and solvents is crucial to ensure the process is environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2’-(Allylthio)-6’,6’-dimethyl-4-(2-thienyl)-3,4,5’,6’-tetrahydro-3’H-spiro[chromene-2,4’-pyrimidine]-7,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The allylthio and thienyl groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium or nickel, solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2’-(Allylthio)-6’,6’-dimethyl-4-(2-thienyl)-3,4,5’,6’-tetrahydro-3’H-spiro[chromene-2,4’-pyrimidine]-7,8-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2’-(Allylthio)-6’,6’-dimethyl-4-(2-thienyl)-3,4,5’,6’-tetrahydro-3’H-spiro[chromene-2,4’-pyrimidine]-7,8-diol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential anticancer effects . The presence of the thienyl group also suggests potential interactions with sulfur-containing biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-(Allylthio)-2-thiazoline: Known for its use in synthesis and biological activities.
Thiazolo[3,2-a]pyrimidines: Exhibits a wide range of biological activities, including anticancer and antimicrobial properties.
Thiophene derivatives: Utilized in industrial chemistry and material science for their unique properties.
Uniqueness
What sets 2’-(Allylthio)-6’,6’-dimethyl-4-(2-thienyl)-3,4,5’,6’-tetrahydro-3’H-spiro[chromene-2,4’-pyrimidine]-7,8-diol apart is its spiro structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C21H24N2O3S2 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
6,6-dimethyl-2-prop-2-enylsulfanyl-4'-thiophen-2-ylspiro[1,5-dihydropyrimidine-4,2'-3,4-dihydrochromene]-7',8'-diol |
InChI |
InChI=1S/C21H24N2O3S2/c1-4-9-28-19-22-20(2,3)12-21(23-19)11-14(16-6-5-10-27-16)13-7-8-15(24)17(25)18(13)26-21/h4-8,10,14,24-25H,1,9,11-12H2,2-3H3,(H,22,23) |
InChI Key |
BQGTWXZGCDNFAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(C3=C(O2)C(=C(C=C3)O)O)C4=CC=CS4)N=C(N1)SCC=C)C |
Origin of Product |
United States |
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